molecular formula C24H16ClFN4O2S B2751058 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536714-66-6

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2751058
CAS RN: 536714-66-6
M. Wt: 478.93
InChI Key: KEJNRIQDWWDXLJ-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide have been synthesized and evaluated for their potential in combating various pathogenic microorganisms. The derivatives demonstrated promising antibacterial and antifungal activities, particularly 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, showcasing their potential as novel antimicrobial agents (Debnath & Ganguly, 2015).

Potential in Dye-Sensitized Solar Cells (DSSCs)

Further research into similar chemical structures has explored their spectroscopic and quantum mechanical properties, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study reveals good light harvesting efficiency (LHE) and favorable free energy of electron injection, suggesting their utility in photovoltaic applications. Additionally, their non-linear optical (NLO) activity and molecular docking studies to understand ligand interactions with proteins like Cyclooxygenase 1 (COX1) were evaluated, indicating a broad range of potential scientific applications beyond antimicrobial activities (Mary et al., 2020).

Anti-inflammatory and Analgesic Properties

Another study on derivatives with similar structures to this compound demonstrated potential anti-inflammatory and analgesic activities. This opens up possibilities for their use in developing new therapeutic agents for treating pain and inflammation (Farag et al., 2012).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-14-9-11-15(12-10-14)30-23(32)22-21(16-5-1-3-7-18(16)28-22)29-24(30)33-13-20(31)27-19-8-4-2-6-17(19)26/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJNRIQDWWDXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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